Nitrogen

Descripción

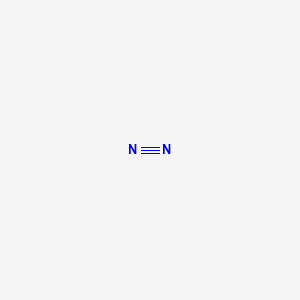

Structure

3D Structure

Propiedades

IUPAC Name |

molecular nitrogen | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGRMHOSHXDMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2 | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036304 | |

| Record name | Nitrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

28.014 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen appears as a colorless odorless gas. Noncombustible and nontoxic. Makes up the major portion of the atmosphere, but will not support life by itself. Used in food processing, in purging air conditioning and refrigeration systems, and in pressurizing aircraft tires. May cause asphyxiation by displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Nitrogen, refrigerated liquid (cryogenic liquid) appears as colorless odorless liquid. Very cold. Contact may cause frostbite. Nontoxic. Under prolonged exposure to heat or fire the container may rupture violently and rocket. Used to freeze foods, to preserve whole blood and other biologicals, and as a coolant., Gas or Vapor; Liquid; Other Solid, Colourless, odourless, non-flammable gas, Odorless gas; [Merck Index] Vapor density = approximately the same as air; [HSDB], Liquid, ODOURLESS COLOURLESS EXTREMELY COLD LIQUID. | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | NITROGEN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Nitrogen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-320.1 °F at 760 mmHg (USCG, 1999), -195.79 °C (77.36 K), -196 °C | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.81X10+4 mg/L at 21 °C, Insoluble in ethanol, Sparingly soluble in water: 100 vol water absorbs 2.4 vol nitrogen at 0 °C; 100 vol water absorbs 1.6 vol nitrogen at 20 °C /gas/, Slightly soluble in water and alcohol, For more Solubility (Complete) data for Nitrogen, Elemental (7 total), please visit the HSDB record page., 18.1 mg/mL at 21 °C, Solubility in water: poor | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.807 at -319.9 °F (USCG, 1999) - Less dense than water; will float, 1.251 g/L at 0 °C and 1 atm; ... 0.804 (liquid), and 1.0265 (solid), Critical density: 0.311 g/cu cm; heat of dissociation of nitrogen molecule (N2): 225.1 kcal/mole, VAPOR DENSITY @ NORMAL TEMP APPROX SAME AS AIR; COLD GAS AS IT COMES FROM LIQ IS HEAVIER THAN AIR /GAS/, Density (at the boiling point of the liquid): 0.808 kg/l | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

0.96737 (Air = 1.00) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

-236 °C at 1Pa (solid); -232 °C at 10Pa (solid); -226.8 °C at 100Pa (solid); -220.2 °C at 1kPa (solid); -211.1 °C at 10kPa (solid); -195.9 °C at 100kPa (N2) | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Argon and other rare gases; oxygen. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless liquid at -196 °C | |

CAS No. |

7727-37-9, 13966-04-6, 154680-01-0 | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen (N2+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7727-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen, mol. (N4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154680-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007727379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrogen | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrogen | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N762921K75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-354 °F (USCG, 1999), -210.01 °C (63.14K), TRIPLE POINT TEMP: 63.1 DEG K; TRIPLE POINT PRESSURE: 0.127 ATM; HEAT OF FUSION: 6.1 CAL/G, -210.01 °C, -210 °C | |

| Record name | NITROGEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitrogen | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITROGEN (LIQUIFIED) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1199 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Guide to the Foundational Principles of Nitrogen Chemistry for Researchers

Introduction: Nitrogen, comprising approximately 78% of our atmosphere, is a cornerstone element in the chemical and biological sciences.[1][2] Its unique electronic structure allows it to form a vast array of compounds with a wide range of oxidation states, from -3 in amines to +5 in nitrates.[3][4][5][6] This versatility makes this compound a critical component of countless molecules essential for life, including amino acids, proteins, and nucleic acids.[6] For researchers in drug development and materials science, a deep understanding of this compound chemistry is paramount. The element's ability to participate in hydrogen bonding and form stable, yet reactive, functional groups is fundamental to molecular recognition, catalysis, and the synthesis of novel therapeutic agents and materials. This guide provides an in-depth overview of the core principles of this compound chemistry, tailored for scientists and professionals who leverage its properties to drive innovation.

Chapter 1: Fundamental Properties of the this compound Atom

The chemical behavior of this compound is dictated by its fundamental atomic properties. Its position in the periodic table, electronic configuration, and electronegativity are key to understanding its bonding and reactivity.

1.1 Electronic Configuration and Valence

This compound (atomic number 7) has the electron configuration 1s²2s²2p³.[7] With five valence electrons in its second shell, it can form a variety of bonds to achieve a stable octet.[1][2][8] This configuration, with three unpaired p-electrons, predisposes this compound to form three covalent bonds, as commonly seen in ammonia (B1221849) (NH₃).[7][9]

1.2 Electronegativity and Bond Polarity

This compound has a high electronegativity of 3.04 on the Pauling scale, surpassed only by oxygen, fluorine, and chlorine.[1] This high electronegativity leads to the formation of polar covalent bonds with less electronegative elements like carbon and hydrogen. The carbon-nitrogen bond (C-N) is a staple in organic chemistry, and its polarity is crucial to the reactivity of many functional groups.[10]

1.3 Bonding Characteristics

This compound's ability to form single, double, and triple bonds with itself and other elements is a defining feature of its chemistry.[1][11]

-

Single Bonds (N-N): While possible, N-N single bonds are relatively weak (around 160 kJ/mol) due to repulsion between the lone pairs of electrons on adjacent this compound atoms.[11][12] This limits the stability of long this compound chains.[11]

-

Multiple Bonds (N=N, N≡N): this compound readily forms pπ-pπ multiple bonds.[1][5] The triple bond in dithis compound (N₂) is exceptionally strong (945.33 kJ/mol), rendering the molecule highly inert and making this compound fixation a significant chemical challenge.[11][13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Overview, Cycle & Symbol - Lesson | Study.com [study.com]

- 3. Oxidation states of this compound | MEL Chemistry [melscience.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. smartachievers.online [smartachievers.online]

- 6. This compound Compounds | Research Starters | EBSCO Research [ebsco.com]

- 7. This compound Electron Configuration [enthu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. This compound compounds - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cdn.cocodoc.com [cdn.cocodoc.com]

- 13. gcsescience.com [gcsescience.com]

- 14. WebElements Periodic Table » this compound » properties of compounds [winter.group.shef.ac.uk]

An In-depth Technical Guide to the Core Mechanisms of Nitrogen Fixation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the core mechanisms of nitrogen fixation, encompassing both biological and industrial processes. It is designed to serve as a detailed resource, offering insights into the intricate enzymatic reactions, regulatory networks, and experimental methodologies that are central to this vital biogeochemical process. The content herein is curated to support advanced research and development in fields ranging from sustainable agriculture to novel therapeutic interventions.

Core Mechanisms of this compound Fixation

This compound fixation is the process by which atmospheric this compound (N₂) is converted into ammonia (B1221849) (NH₃), a bioavailable form of this compound. This conversion is essential for the synthesis of amino acids, nucleic acids, and other fundamental biomolecules. The immense stability of the dithis compound triple bond (N≡N) necessitates significant energy input, which is achieved through two primary pathways: biological this compound fixation (BNF) and industrial this compound fixation.

Biological this compound Fixation (BNF)

BNF is carried out by a specialized group of prokaryotes known as diazotrophs. This process is catalyzed by the nitrogenase enzyme complex under anaerobic conditions.

The overall stoichiometry of the reaction catalyzed by the most common molybdenum-dependent nitrogenase is:

N₂ + 8H⁺ + 8e⁻ + 16 ATP → 2NH₃ + H₂ + 16 ADP + 16 Pi [1]

This equation highlights the substantial energy requirement of BNF, consuming at least 16 molecules of ATP to fix a single molecule of N₂.

The Nitrogenase Enzyme Complex:

The nitrogenase complex is composed of two main protein components:

-

The Fe Protein (Component II or Dinitrogenase Reductase): A homodimer containing a single [4Fe-4S] cluster. Its primary role is to transfer electrons one at a time to the MoFe protein, a process that is coupled to the hydrolysis of ATP.

-

The MoFe Protein (Component I or Dinitrogenase): A heterotetramer containing two unique metal clusters:

-

P-cluster ([8Fe-7S]): Acts as an electron relay, transferring electrons from the Fe protein to the FeMo-cofactor.

-

FeMo-cofactor ([Mo-7Fe-9S-C-homocitrate]): The active site where the binding and reduction of N₂ to ammonia occur.

-

There are also alternative nitrogenases, such as the vanadium-dependent (VFe) and iron-only (FeFe) nitrogenases, which are typically expressed under molybdenum-limiting conditions.[1]

Industrial this compound Fixation: The Haber-Bosch Process

The Haber-Bosch process is the primary industrial method for ammonia synthesis. It involves the reaction of this compound and hydrogen gases at high temperatures (400-500°C) and pressures (150-300 atmospheres) in the presence of an iron-based catalyst.

The balanced chemical equation for the Haber-Bosch process is:

N₂ (g) + 3H₂ (g) ⇌ 2NH₃ (g)

While this reaction is exothermic, the high activation energy of the N≡N bond necessitates the harsh reaction conditions to achieve a reasonable reaction rate.

Data Presentation: Comparative Quantitative Data

This compound Fixation Efficiency of Diazotrophs

The efficiency of biological this compound fixation varies significantly among different types of diazotrophs. Symbiotic associations, particularly those between rhizobia and legumes, are generally the most productive.

| Diazotroph Type | Representative Genera | This compound Fixation Rate (kg N/ha/year) |

| Symbiotic | ||

| Legume-Rhizobia | Rhizobium, Bradyrhizobium | 50 - 300[2][3][4] |

| Actinorhizal | Frankia | 2 - 362[5] |

| Cyanobacterial Symbioses | Anabaena (with Azolla) | 45 - 450[5] |

| Free-Living (Non-Symbiotic) | ||

| Aerobic | Azotobacter | 0.3 - 60[3][6] |

| Facultative Anaerobic | Klebsiella | Variable |

| Anaerobic | Clostridium | Variable |

| Photosynthetic (Cyanobacteria) | Nostoc, Trichodesmium | 1 - 80 (Terrestrial), up to 150 (Aquatic)[5] |

Kinetic Parameters of Nitrogenase Isoforms

The kinetic properties of nitrogenase vary depending on the metal cofactor at the active site and the substrate being reduced.

| Nitrogenase Isoform | Substrate | Apparent Km (atm) | Vmax (nmol product/min/mg MoFe or FeFe protein) |

| Mo-nitrogenase | N₂ | 0.13 ± 0.03[7] | 713 ± 19 (NH₃)[7] |

| C₂H₂ | 0.009 ± 0.0005[7] | 1876 ± 20 (C₂H₄)[7] | |

| H⁺ | - | ~3000 (H₂) | |

| Fe-nitrogenase | N₂ | 0.56 ± 0.06[7] | 181 ± 5 (NH₃)[7][8] |

| C₂H₂ | ~0.144 (calculated from 16-fold higher Km than Mo-nitrogenase)[7] | 306 ± 3 (C₂H₄)[7][8] | |

| H⁺ | - | 1085 ± 41 (H₂)[7][8] | |

| V-nitrogenase | N₂ | Intermediate between Mo- and Fe-nitrogenase | Lower than Mo-nitrogenase |

| C₂H₂ | Intermediate between Mo- and Fe-nitrogenase | Lower than Mo-nitrogenase | |

| H⁺ | - | Higher than Mo-nitrogenase |

Note: Vmax values can vary depending on assay conditions and protein purity.

Signaling Pathways and Regulatory Networks

The expression of this compound fixation (nif) genes is tightly regulated to prevent the energetically expensive process from occurring when fixed this compound is already available or when oxygen, which irreversibly damages the nitrogenase enzyme, is present.

The NifL-NifA Regulatory System in Azotobacter vinelandii

In the free-living diazotroph Azotobacter vinelandii, the NifL-NifA system is a primary regulator of nif gene expression.

-

NifA is a transcriptional activator that binds to upstream activator sequences (UAS) of nif operons, promoting their transcription by RNA polymerase containing the sigma factor σ⁵⁴ (RpoN).

-

NifL is a flavoprotein that acts as a sensor for both oxygen and the cellular this compound status. In the presence of oxygen or high levels of fixed this compound, NifL binds to and inhibits the activity of NifA. The this compound status is communicated to NifL through the signal transduction protein GlnK.

The FixLJ-FixK Regulatory Cascade in Sinorhizobium meliloti

In symbiotic rhizobia like Sinorhizobium meliloti, the FixLJ two-component system is a key regulator that responds to low oxygen levels within the root nodule.

-

FixL is a membrane-bound sensor histidine kinase containing a heme moiety. Under low oxygen conditions, FixL autophosphorylates.

-

FixJ is the cognate response regulator. Phosphorylated FixJ (FixJ-P) becomes an active transcriptional regulator.

-

FixK is a transcriptional regulator whose expression is activated by FixJ-P. FixK, in turn, regulates the expression of genes required for microaerobic respiration (fixNOQP) and also negatively autoregulates its own expression and the expression of nifA.

Experimental Protocols

Acetylene (B1199291) Reduction Assay (ARA) for Nitrogenase Activity

This assay provides an indirect measure of nitrogenase activity by exploiting the enzyme's ability to reduce acetylene (C₂H₂) to ethylene (B1197577) (C₂H₄).

Principle: The rate of ethylene production is proportional to the total electron flux through the nitrogenase enzyme.

Materials:

-

Gas-tight vials or syringes with septa

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak N)

-

Calcium carbide (CaC₂) for generating acetylene, or a cylinder of purified acetylene gas

-

Ethylene standard for GC calibration

-

Sample containing active nitrogenase (e.g., nodulated roots, bacterial culture)

Workflow Diagram:

References

- 1. This compound fixation - Wikipedia [en.wikipedia.org]

- 2. Negative autoregulation of the Rhizobium meliloti fixK gene is indirect and requires a newly identified regulator, FixT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Fixing Azotobacter Species as Potential Soil Biological Enhancers for Crop Nutrition and Yield Stability [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of N2 Reduction Catalyzed by Fe-Nitrogenase Involves Reductive Elimination of H2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

The Cornerstone of Life: A Technical Guide to Nitrogen's Role in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen, a fundamental element of life, forms the backbone of amino acids, the constituent units of proteins. Its availability and metabolic integration are critical determinants of cellular growth, proliferation, and function. For researchers in the life sciences and professionals in drug development, a deep, technical understanding of this compound's journey from environmental sources to its final incorporation into functional proteins is paramount. This guide provides an in-depth exploration of the core processes of this compound assimilation, amino acid biosynthesis, and the intricate signaling networks that govern protein synthesis, with a focus on quantitative data and detailed experimental methodologies.

The Central Role of this compound in the Building Blocks of Proteins

Proteins are complex macromolecules composed of 20 common amino acids, each containing a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a variable side chain (R group). The presence of the amino group underscores the essentiality of this compound in protein structure and function. The peptide bonds that link amino acids together to form polypeptide chains are formed between the carboxyl group of one amino acid and the amino group of another, further highlighting the indispensable role of this compound in creating the primary structure of proteins.

From Environment to Amino Acid: this compound Assimilation and Biosynthesis

Before this compound can be incorporated into proteins, it must first be assimilated from the environment and used to synthesize amino acids. In mammals, this process relies on the dietary intake of essential amino acids and the biosynthesis of non-essential amino acids from metabolic intermediates.

This compound Assimilation Pathways

In mammals, dietary proteins are broken down into amino acids, which are then absorbed and transported to various tissues. The primary carriers of this compound for biosynthetic reactions are glutamate (B1630785) and glutamine. The assimilation of ammonia (B1221849) (NH4+), a key intermediate, is primarily facilitated by the actions of glutamate dehydrogenase (GDH) and glutamine synthetase (GS).

-

Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reductive amination of α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, to form glutamate.

-

Glutamine Synthetase (GS): This enzyme incorporates ammonia into glutamate to form glutamine, a major this compound donor in various biosynthetic pathways.

Amino Acid Biosynthesis from TCA Cycle Intermediates

The carbon skeletons for the synthesis of non-essential amino acids are derived from intermediates of central metabolic pathways, primarily the Tricarboxylic Acid (TCA) cycle.

-

From α-Ketoglutarate: Glutamate, glutamine, proline, and arginine are synthesized from α-ketoglutarate.

-

From Oxaloacetate: Aspartate, asparagine, methionine, threonine, and lysine (B10760008) are derived from oxaloacetate.

The Machinery of Protein Synthesis: Translation

Translation is the process by which the genetic information encoded in messenger RNA (mRNA) is used to synthesize a protein. This intricate process is carried out by ribosomes and involves three main stages: initiation, elongation, and termination. The availability of amino acids, the direct products of this compound metabolism, is a prerequisite for the elongation phase, where transfer RNA (tRNA) molecules deliver the corresponding amino acids to the ribosome to be added to the growing polypeptide chain.

Regulation of Protein Synthesis by this compound Availability: The mTORC1 Signaling Pathway

Cells must tightly regulate protein synthesis to match nutrient availability. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central signaling hub that integrates signals from growth factors, energy status, and, crucially, amino acid levels to control cell growth and proliferation.[1][2]

Amino acids, particularly leucine (B10760876) and arginine, are potent activators of mTORC1.[1] The sensing of amino acids occurs at the lysosome and involves a complex interplay of various proteins, including the Rag GTPases, Rheb, and their regulators.

Upon amino acid sufficiency, Rag GTPases in their active conformation recruit mTORC1 to the lysosomal surface.[3] This co-localization allows for the activation of mTORC1 by the small GTPase Rheb, which is also located at the lysosome.[3] Activated mTORC1 then phosphorylates a number of downstream targets to promote protein synthesis, including:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to increased translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.[4]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[4]

Quantitative Analysis of this compound's Role in Protein Synthesis

The following tables summarize key quantitative data from studies investigating the impact of this compound availability and amino acid concentrations on protein synthesis.

Table 1: this compound Balance and Protein Synthesis

| Condition | This compound Intake ( g/day ) | This compound Excretion ( g/day ) | This compound Balance ( g/day ) | Protein Synthesis Rate |

| Healthy Adult (Equilibrium) | ~12.8 | ~12.8 | 0 | Basal |

| Growing Child (Positive Balance) | > Excretion | < Intake | Positive | Elevated |

| Malnutrition (Negative Balance) | < Excretion | > Intake | Negative | Decreased |

Data compiled from general nutritional science principles.[5]

Table 2: Effect of Amino Acid Concentration on Muscle Protein Synthesis

| Amino Acid Supplementation | Leucine Concentration (µM) | Fractional Synthesis Rate (%/h) |

| Basal (Fasting) | ~100 | ~0.05 |

| Leucine-enriched Essential Amino Acids | ~350 | ~0.10 |

Representative data synthesized from studies on human muscle protein synthesis.[5]

Experimental Protocols

A comprehensive understanding of the role of this compound in protein synthesis relies on robust experimental methodologies. Below are detailed protocols for key techniques used to quantify protein synthesis and this compound metabolism.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Objective: To quantitatively compare the proteomes of two or more cell populations grown under different conditions of this compound or amino acid availability.

Principle: Cells are metabolically labeled with "light" (normal) or "heavy" (stable isotope-labeled) essential amino acids (e.g., Arginine and Lysine). After experimental treatment, the cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. The relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs.[6]

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal arginine and lysine. The other is grown in "heavy" SILAC medium containing stable isotope-labeled arginine (e.g., 13C6-Arginine) and lysine (e.g., 13C6,15N2-Lysine).

-

Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the respective SILAC media.

-

-

Experimental Treatment:

-

Apply the desired experimental conditions (e.g., this compound starvation, specific amino acid supplementation) to the cell populations.

-

-

Sample Preparation:

-

Harvest and lyse the cells from both populations.

-

Combine equal amounts of protein from the light and heavy cell lysates.

-

Reduce, alkylate, and digest the protein mixture with trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify and quantify the relative abundance of peptides by comparing the peak intensities of the light and heavy isotopic forms.

-

Calculate the protein abundance ratios to determine changes in protein expression between the different conditions.

-

Protocol 2: Measurement of Protein Synthesis using O-Propargyl-Puromycin (OP-Puro)

Objective: To measure the rate of global protein synthesis in cells or tissues.

Principle: OP-Puro is an analog of puromycin (B1679871) that incorporates into the C-terminus of nascent polypeptide chains during translation, leading to their termination. The incorporated OP-Puro contains an alkyne group that can be detected via a "click" chemistry reaction with a fluorescently labeled azide (B81097), allowing for the quantification of newly synthesized proteins.

Methodology:

-

Cell/Tissue Treatment:

-

Incubate cells or administer to an animal a solution of OP-Puro for a defined period (e.g., 1-2 hours).

-

-

Cell Lysis and Fixation:

-

Harvest and lyse the cells or homogenize the tissue.

-

Fix the cells or tissue sections with an appropriate fixative (e.g., paraformaldehyde).

-

-

Click Chemistry Reaction:

-

Permeabilize the cells or tissue sections.

-

Perform the click chemistry reaction by incubating with a fluorescent azide (e.g., Alexa Fluor 488 azide) in the presence of a copper(I) catalyst.

-

-

Detection and Quantification:

-

Analyze the fluorescence intensity of the incorporated OP-Puro using flow cytometry, fluorescence microscopy, or a plate reader.

-

The fluorescence intensity is directly proportional to the rate of protein synthesis.

-

Conclusion

This compound is not merely a constituent of proteins; it is a central regulator of the entire process of protein synthesis. From its assimilation into amino acids to its role in activating the master regulatory mTORC1 pathway, the availability of this compound dictates the cell's capacity for growth and function. The experimental techniques outlined in this guide provide powerful tools for dissecting the intricate mechanisms that link this compound metabolism to protein synthesis. A thorough understanding of these processes is essential for researchers and drug development professionals seeking to modulate cellular growth in various physiological and pathological contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hsnstore.eu [hsnstore.eu]

- 5. Untitled Document [ucl.ac.uk]

- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and this compound flux - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Properties of Liquid Nitrogen for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, safety protocols, and experimental applications of liquid nitrogen (LN2) in a laboratory environment. The information is intended to ensure safe and effective handling for research, scientific, and drug development applications.

Core Physical and Chemical Properties

Liquid this compound is the liquefied form of elemental this compound, produced industrially by fractional distillation of liquid air.[1][2] It is a colorless, odorless, and non-flammable cryogenic liquid.[3] The diatomic nature of the N₂ molecule is retained upon liquefaction. Due to weak van der Waals forces between N₂ molecules, it has a very low boiling point.[1]

Table 1: Quantitative Physical and Chemical Properties of Liquid this compound

| Property | Value | Units | Notes |

| Boiling Point | -195.8 | °C | At atmospheric pressure.[1][2] |

| 77.36 | K | ||

| Melting/Freezing Point | -210 | °C | Can be achieved in a vacuum chamber.[1] |

| 63.15 | K | ||

| Density (liquid, at boiling point) | 808 | kg/m ³ | Approximately 0.808 g/mL. |

| Density (gas, at boiling point) | 4.6 | kg/m ³ | |

| Density (gas, at 20°C) | 1.145 | kg/m ³ | |

| Liquid-to-Gas Expansion Ratio | 1:694 | (volume) | At 20°C and 1 atm.[2] |

| Molecular Weight | 28.014 | g/mol | [4] |

| Specific Heat (liquid) | 2.04 | kJ/kg·K | |

| Heat of Vaporization | 199.2 | kJ/kg | |

| Viscosity (at boiling point) | 0.158 | mPa·s | |

| Dielectric Constant | 1.43 |

Key Safety Hazards and Preventative Measures

The use of liquid this compound presents several significant hazards that must be managed through strict adherence to safety protocols. The primary risks are associated with its extreme cold, potential for asphyxiation, and the dangers of pressure buildup.

Table 2: Summary of Hazards and Control Measures for Liquid this compound

| Hazard | Description | Preventative Measures & Control |

| Extreme Cold (Cryogenic Burns/Frostbite) | Direct contact with LN2 or its cold vapors can cause severe frostbite and tissue damage instantaneously.[5] Materials like carbon steel, plastic, and rubber can become brittle and shatter upon contact.[6] | Personal Protective Equipment (PPE): Wear cryogenic gloves, a full-face shield over safety goggles, a lab coat, long trousers without cuffs, and closed-toe shoes.[7] Handling: Use tongs to handle objects submerged in LN2. Never touch non-insulated surfaces of containers with bare skin.[6] |

| Asphyxiation | The high liquid-to-gas expansion ratio (1:694) can rapidly displace oxygen in enclosed or poorly ventilated areas, leading to an oxygen-deficient atmosphere.[6][8] this compound gas is colorless and odorless, providing no sensory warning.[7] | Ventilation: Always handle and store liquid this compound in well-ventilated areas.[6][7] Monitoring: In areas of high usage or storage, an oxygen deficiency monitor should be installed.[4] Confined Spaces: Avoid entering or storing LN2 in confined spaces like cold rooms.[9] |

| Pressure Buildup and Explosion | If stored in a sealed container, the continuous boiling of LN2 will cause a rapid and extreme buildup of pressure, leading to a violent explosion.[6][8] Ice plugs can also form in the neck of containers, blocking the escape of gas.[8] | Venting: Never store liquid this compound in a tightly sealed container. Use only approved containers (Dewars) with loose-fitting lids or pressure-relief devices.[6] Inspection: Regularly check that pressure-relief valves are not blocked or malfunctioning.[7] |

| Oxygen Enrichment | Since liquid this compound has a lower boiling point (-196°C) than liquid oxygen (-183°C), oxygen from the atmosphere can condense into open containers of LN2. This can create an oxygen-enriched liquid, which poses a significant fire and explosion hazard, especially in the presence of organic materials.[5] | Container Management: Keep containers covered with appropriate vented lids to minimize air exposure.[6] Material Compatibility: Keep combustible materials away from equipment containing cryogenic fluids.[10] |

| Splashing | Splashing is common when filling a warm container with LN2 or when immersing objects into the liquid. | Controlled Filling: Pour liquid this compound slowly to minimize boiling and splashing.[6] Use a phase separator or a filling funnel. PPE: Always wear a face shield and safety goggles during transfers.[2] |

Experimental Protocols

This protocol outlines the standard procedure for preserving mammalian cell lines for long-term storage in liquid this compound.

Materials:

-

Healthy, log-phase cell culture (viability >90%)

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS), sterile

-

Sterile cryogenic vials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-80°C freezer

-

Liquid this compound storage dewar

-

Personal Protective Equipment (PPE)

Methodology:

-

Preparation of Freezing Medium:

-

Prepare the cryopreservation medium fresh. A common formulation is 90% FBS and 10% DMSO.

-

Alternatively, use a complete growth medium with 10% FBS and 10% DMSO.

-

Keep the freezing medium on ice.

-

-

Cell Harvesting:

-

For Adherent Cells: Wash the cell monolayer with PBS, then add Trypsin-EDTA to detach the cells. Incubate until cells are rounded and detached. Neutralize the trypsin with complete growth medium.

-

For Suspension Cells: Proceed directly to cell collection.

-

Transfer the cell suspension to a sterile conical tube.

-

-

Cell Counting and Centrifugation:

-

Perform a cell count using a hemocytometer or automated cell counter to determine the total number of viable cells.

-

Centrifuge the cell suspension at 100-400 x g for 5-10 minutes to obtain a cell pellet.[10]

-

Carefully aspirate the supernatant without disturbing the pellet.

-

-

Resuspension in Freezing Medium:

-

Gently resuspend the cell pellet in the pre-chilled freezing medium to a final concentration of 1-5 x 10⁶ viable cells/mL.

-

Work quickly, as DMSO can be toxic to cells at room temperature.

-

-

Aliquoting:

-

Dispense 1 mL aliquots of the cell suspension into pre-labeled sterile cryogenic vials.

-

Ensure the caps (B75204) are securely tightened.

-

-

Controlled-Rate Freezing:

-

Place the cryogenic vials into a controlled-rate freezing container.

-

This apparatus ensures a cooling rate of approximately -1°C per minute, which is crucial for maintaining cell viability.[11]

-

Place the freezing container in a -80°C freezer and leave it for at least 4 hours, preferably overnight.

-

-

Transfer to Liquid this compound:

-

Quickly transfer the frozen vials from the -80°C freezer to a liquid this compound storage dewar.

-

For safety and to prevent cross-contamination, store vials in the vapor phase above the liquid this compound.[10]

-

Record the location of the vials in an inventory system.

-

Objective: To measure the boiling point of liquid this compound at atmospheric pressure. This requires specialized equipment due to the cryogenic temperatures.

Materials:

-

Dewar of liquid this compound

-

Low-temperature thermometer or thermocouple with a digital reader (calibrated for cryogenic range)

-

Small, insulated open container (e.g., a small Dewar flask)

-

Ring stand and clamp

-

Barometer

Methodology:

-

Safety Precautions: Don all required PPE, including cryogenic gloves and a face shield. Ensure the work area is well-ventilated.

-

Setup: Secure the low-temperature thermometer or thermocouple to the ring stand using a clamp.

-

Transfer LN2: Carefully pour a small amount of liquid this compound into the insulated container. The liquid will boil vigorously at first.

-

Temperature Measurement: Once the initial vigorous boiling subsides, carefully lower the probe of the thermometer/thermocouple into the liquid this compound. Do not let the probe rest on the bottom of the container.

-

Equilibration: Allow the temperature reading to stabilize. The liquid will continue to boil at a steady rate.

-

Record Boiling Point: Once the reading is constant for at least one minute, record the temperature. This is the boiling point of liquid this compound at the current atmospheric pressure.

-

Record Atmospheric Pressure: Record the barometric pressure from a local barometer. The boiling point is dependent on pressure.[12]

-

Disposal: Allow the remaining liquid this compound to evaporate completely in the well-ventilated area.

Objective: To determine the density of liquid this compound using a modified pycnometer method. This protocol is an adaptation and requires extreme care.

Materials:

-

Dewar of liquid this compound

-

Small, pre-weighed, and calibrated metal or glass pycnometer (must be able to withstand cryogenic temperatures)

-

Analytical balance

-

Insulated container (e.g., a polystyrene box)

-

Tongs

-

PPE

Methodology:

-

Safety Precautions: This procedure involves handling a cold, fragile container. All PPE is mandatory. Work in a well-ventilated area.

-

Initial Weighing: Record the mass of the clean, dry, and empty pycnometer at room temperature.

-

Cooling the Pycnometer: Place the empty pycnometer in an insulated container. Slowly and carefully add a small amount of liquid this compound to the outside of the pycnometer to pre-cool it. This minimizes thermal shock when filling.

-

Filling the Pycnometer: Using a funnel designed for cryogenics, carefully fill the pre-cooled pycnometer with liquid this compound until it is completely full and a small amount overflows through the capillary stopper.

-

Weighing the Filled Pycnometer: Carefully place the filled pycnometer on the analytical balance and record the mass. Work quickly to minimize evaporation. The mass will be continuously decreasing. Try to get a stable reading as soon as possible.

-

Calculations:

-

Mass of liquid this compound = (Mass of filled pycnometer) - (Mass of empty pycnometer).

-

Density of liquid this compound = (Mass of liquid this compound) / (Known volume of the pycnometer).

-

-

Disposal: Allow the pycnometer to warm to room temperature in a well-ventilated area, allowing all the liquid this compound to evaporate.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the safe handling of liquid this compound in a laboratory setting, from receipt to disposal.

Caption: Workflow for the safe handling of liquid this compound in a laboratory.

References

- 1. ised-isde.canada.ca [ised-isde.canada.ca]

- 2. physics.purdue.edu [physics.purdue.edu]

- 3. phy.olemiss.edu [phy.olemiss.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US4484822A - Method and apparatus for determining boiling points of liquids - Google Patents [patents.google.com]

- 7. che.utah.edu [che.utah.edu]

- 8. mt.com [mt.com]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. US4991449A - Method and apparatus for sampling a cryogenic liquid for analysis - Google Patents [patents.google.com]

- 12. quora.com [quora.com]

The Marine Nitrogen Cycle: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Core Processes, Experimental Methodologies, and Quantitative Data in Marine Nitrogen Cycle Research

The this compound cycle in marine ecosystems is a complex and dynamic interplay of microbial processes that govern the bioavailability of this compound, a critical limiting nutrient for primary productivity in vast expanses of the world's oceans. Understanding the intricacies of this cycle is paramount for researchers in marine science, drug development, and climate science, as it directly influences global carbon cycling and the health of marine food webs. This technical guide provides a detailed overview of the core processes, experimental protocols for their quantification, and a summary of key quantitative data to serve as a resource for professionals in the field.

Core Processes of the Marine this compound Cycle

The marine this compound cycle is characterized by a series of interconnected microbial transformations that convert this compound between its various oxidation states. These core processes maintain the balance of bioavailable this compound in the ocean.

This compound Fixation

This compound fixation is the conversion of inert dithis compound gas (N₂) into ammonia (B1221849) (NH₃), making it accessible to the marine food web.[1] This process is carried out by a specialized group of prokaryotes called diazotrophs. In marine environments, cyanobacteria, such as Trichodesmium and unicellular species like Crocosphaera, are significant this compound fixers.[1] The availability of iron and phosphorus can be a key factor regulating the rates of this compound fixation.[1]

Nitrification

Nitrification is a two-step aerobic process where ammonia (NH₃) or ammonium (B1175870) (NH₄⁺) is oxidized to nitrate (B79036) (NO₃⁻). The first step, the oxidation of ammonium to nitrite (B80452) (NO₂⁻), is carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The second step, the oxidation of nitrite to nitrate, is performed by nitrite-oxidizing bacteria (NOB). Oxygen concentration is a primary factor controlling nitrification rates.[1]

Denitrification

Denitrification is the anaerobic process where nitrate (NO₃⁻) is reduced to dithis compound gas (N₂), which is then lost from the ocean to the atmosphere. This process is a major sink for fixed this compound in the marine environment and occurs in oxygen-deficient zones (ODZs) and marine sediments.[1][2]

Anaerobic Ammonium Oxidation (Anammox)

Anammox is an anaerobic process where ammonium (NH₄⁺) and nitrite (NO₂⁻) are converted directly into dithis compound gas (N₂).[1] This process is also a significant pathway for this compound loss in anoxic marine environments, particularly in ODZs and sediments.[2][3]

Assimilation

Marine phytoplankton and bacteria assimilate inorganic this compound (such as nitrate, nitrite, and ammonium) and dissolved organic this compound (DON) to synthesize organic matter. This process forms the base of the marine food web.

Ammonification (Remineralization)

Ammonification is the process by which decomposers break down organic this compound from dead organisms and waste products back into ammonium (NH₄⁺). This regenerated ammonium can then be utilized by phytoplankton or undergo nitrification.

Quantitative Data on Marine this compound Cycle Processes

The following tables summarize key quantitative data for the core processes of the marine this compound cycle. These values can vary significantly based on location, season, and environmental conditions.

Table 1: Rates of Key this compound Cycle Processes in Marine Environments

| Process | Marine Environment | Rate Range | Units | References |

| This compound Fixation | Open Ocean | 0.1 - 10 | nmol N L⁻¹ d⁻¹ | |

| Coastal Waters | < detection limit - 7.51 | nmol N L⁻¹ d⁻¹ | ||

| Global Marine | 100 - 200 | Tg N yr⁻¹ | [1] | |

| Nitrification | Euphotic Zone | 0 - >100 | nmol N L⁻¹ d⁻¹ | |

| Oxygen Minimum Zones | Enhanced at boundaries | nmol N L⁻¹ d⁻¹ | ||

| Denitrification | Oxygen Deficient Zones | 50 - 77 | Tg N yr⁻¹ | |

| Marine Sediments | 120 - 240 | Tg N yr⁻¹ | ||

| Anammox | Oxygen Deficient Zones | up to 40 | nmol N₂ L⁻¹ d⁻¹ | |

| Black Sea | ~11 | nmol N₂ L⁻¹ d⁻¹ |

Table 2: this compound Fluxes in Marine Ecosystems

| Flux | Source/Sink | Magnitude (Tg N yr⁻¹) | References |

| Riverine Input | Land to Coastal Ocean | ~48 | |

| Atmospheric Deposition | Atmosphere to Ocean | 39 - 90 | [4] |

| Submarine Groundwater Discharge | Land to Coastal Ocean | Comparable to riverine input | [4] |

| This compound Loss (Denitrification + Anammox) | Ocean to Atmosphere | ~200 - 400 | [1] |

| Burial in Sediments | Water Column to Sediments | ~22 (Proximal Coastal) | [1] |

Experimental Protocols

Accurate quantification of this compound cycling rates is essential for understanding and modeling marine ecosystems. Below are detailed methodologies for key experiments.

Measurement of this compound Fixation using the ¹⁵N₂ Tracer Method

This method directly measures the incorporation of ¹⁵N-labeled dithis compound gas into particulate organic this compound.

Materials:

-

Seawater sample

-

Incubation bottles (e.g., polycarbonate)

-

¹⁵N₂ gas (98-99 atom %)

-

Gas-tight syringe

-

Vacuum line

-

Filtration apparatus (e.g., glass fiber filters, GF/F)

-

Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)

Procedure:

-

Sample Collection: Collect seawater from the desired depth, minimizing contamination.

-

¹⁵N₂ Addition:

-

For the bubble release method, a small bubble of ¹⁵N₂ gas is introduced into the incubation bottle filled with the seawater sample. The bottle is then gently agitated to facilitate dissolution of the gas.

-

Alternatively, ¹⁵N₂-enriched seawater can be prepared by degassing filtered seawater and then adding a known volume of ¹⁵N₂ gas. An aliquot of this enriched seawater is then added to the sample incubation bottles.

-

-

Incubation: Incubate the samples under in situ or simulated in situ conditions (light, temperature) for a specific duration (e.g., 24 hours).

-